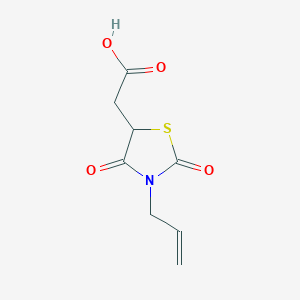

(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

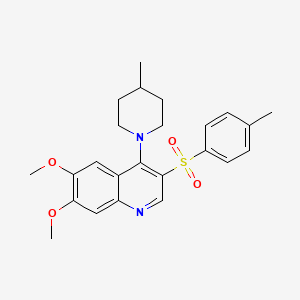

“(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid” is a chemical compound with the IUPAC name (3-allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid . It has a molecular weight of 215.23 .

Molecular Structure Analysis

The InChI code for “(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid” is 1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h2,5H,1,3-4H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

- Thiazolidine derivatives, including our compound of interest, exhibit promising anticancer properties. Researchers have explored their effects on various cancer cell lines, such as glioma cells, and found encouraging results . Further investigations into their mechanisms of action and potential clinical applications are ongoing.

- Thiazolidine-based compounds demonstrate antimicrobial activity against bacteria, fungi, and other pathogens. Their potential as novel antimicrobial agents is an active area of research . Investigating their efficacy against specific strains and understanding their mode of action can guide drug development.

- The presence of sulfur in thiazolidine motifs contributes to their anti-inflammatory effects. Researchers have explored their potential in managing inflammatory conditions, such as arthritis and other immune-related disorders . Understanding their interactions with inflammatory pathways is crucial for therapeutic development.

- Thiazolidine derivatives have shown neuroprotective properties, making them relevant for neurological disorders. These compounds may modulate oxidative stress, inflammation, and neuronal survival . Investigating their impact on neurodegenerative diseases holds promise.

- The sulfur-containing thiazolidine scaffold contributes to antioxidant effects. Researchers have studied their ability to scavenge free radicals and protect cells from oxidative damage . Further exploration of their antioxidant mechanisms could lead to novel therapies.

- Scientists have employed green chemistry approaches to synthesize thiazolidine derivatives. These methods prioritize sustainability, minimize waste, and enhance atom economy . Investigating eco-friendly synthesis routes is essential for environmentally conscious drug development.

Anticancer Activity

Antimicrobial Effects

Anti-Inflammatory Properties

Neuroprotective Potential

Antioxidant Activity

Green Synthesis and Atom Economy

Eigenschaften

IUPAC Name |

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h2,5H,1,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQJWMJTSARPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2590084.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![4-[2-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B2590100.png)

![5-(4-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2590102.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetohydrazide](/img/structure/B2590105.png)

![N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2590106.png)